molecular formula C4Cl4O2S B1621417 2,3,4,5-Tetrachlorothiophene 1,1-dioxide CAS No. 72448-17-0

2,3,4,5-Tetrachlorothiophene 1,1-dioxide

Cat. No.: B1621417
CAS No.: 72448-17-0
M. Wt: 253.9 g/mol
InChI Key: IEEFYTGFZKXEEU-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorothiophene 1,1-dioxide is a chemical compound with the molecular formula C4Cl4O2S. It is a derivative of thiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This compound is known for its high electron deficiency and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachlorothiophene 1,1-dioxide can be synthesized through the chlorination of thiophene followed by oxidation. The chlorination process involves the reaction of thiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachlorothiophene is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to form the 1,1-dioxide derivative .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient chlorination and oxidation. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachlorothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4,5-Tetrachlorothiophene 1,1-dioxide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrachlorothiophene 1,1-dioxide is unique due to its high electron deficiency and the presence of multiple chlorine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

2,3,4,5-tetrachlorothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4O2S/c5-1-2(6)4(8)11(9,10)3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEFYTGFZKXEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(S(=O)(=O)C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376370
Record name 2,3,4,5-tetrachlorothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72448-17-0
Record name 2,3,4,5-tetrachlorothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrachlorothiophene 1,1-dioxide
Reactant of Route 2
2,3,4,5-Tetrachlorothiophene 1,1-dioxide

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